N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide
Description
N-Cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a heterocyclic compound featuring a triazolopyridazine core linked to a pyridinyl group at position 3, a sulfanyl moiety at position 6, and an acetamide side chain substituted with a cyclohexyl group.
Properties
IUPAC Name |
N-cyclohexyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6OS/c25-16(20-14-6-2-1-3-7-14)12-26-17-9-8-15-21-22-18(24(15)23-17)13-5-4-10-19-11-13/h4-5,8-11,14H,1-3,6-7,12H2,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOFJMBBDXPYMMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NN3C(=NN=C3C4=CN=CC=C4)C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the formation of the triazolopyridazine core through a cyclization reaction. This can be achieved by reacting an appropriate pyridine derivative with a hydrazine derivative under acidic or basic conditions. The resulting intermediate is then subjected to further functionalization to introduce the cyclohexyl and acetamide groups.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced techniques such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. Additionally, the use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Scale-up reactions and late-stage functionalization are also crucial for industrial production, ensuring that the compound can be produced in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to the formation of various substituted derivatives, depending on the nature of the substituents introduced .
Scientific Research Applications
N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the treatment of cardiovascular disorders, type 2 diabetes, and hyperproliferative disorders.
Mechanism of Action
The mechanism of action of N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit enzymes involved in cell proliferation or modulate receptors involved in signal transduction pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Key Compounds :
N-(2-Oxolanylmethyl)-2-[[3-(3-pyridinyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio]Acetamide (CAS: 868968-98-3) Substituent: Tetrahydrofuran-2-ylmethyl group instead of cyclohexyl.
N-Methyl-N-[3-(3-Methyl[1,2,4]Triazolo[4,3-b]Pyridazin-6-yl)Phenyl]Acetamide (CAS: 108825-65-6)
- Substituent : Methyl group on the triazolopyridazine core and a phenyl ring at position 3.
- Activity : Demonstrated potent inhibition of Lin28/let-7 interaction, rescuing let-7 miRNA function and inducing cancer stem cell (CSC) differentiation . This highlights the critical role of the triazolopyridazine core in RNA-binding protein modulation.
2-[(4-Cyclohexyl-5-Pyridin-3-yl-1,2,4-Triazol-3-yl)Sulfanyl]-N-[4-(6-Methyl-1,3-Benzothiazol-2-yl)Phenyl]Acetamide (CAS: 577999-78-1)
Key Findings :
- The methyl-phenyl analog (CAS 108825-65-6) is the most well-characterized, showing nanomolar efficacy in Lin28-dependent assays. Its methyl group likely stabilizes the triazolopyridazine-protein interaction, while the phenyl ring enhances hydrophobic binding .
- The cyclohexyl group in the target compound may confer greater metabolic stability due to steric bulk, but could reduce water solubility compared to tetrahydrofuran derivatives .
Biological Activity
N-cyclohexyl-2-{[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on available research findings, including structure-activity relationships (SAR), case studies, and detailed research results.
Chemical Structure and Properties
The compound features a complex structure that includes a cyclohexyl group, a triazolo-pyridazine moiety, and a sulfanyl linkage. Its molecular formula is with a molecular weight of approximately 351.4 g/mol . Understanding the structure is crucial as it influences the biological activity.
Research indicates that compounds with similar structures often interact with various biological targets, including enzymes and receptors involved in cellular signaling pathways. The presence of the triazole and pyridazine rings suggests potential interactions with kinases and other proteins critical for cell proliferation and survival.
Anticancer Activity
Several studies have investigated the anticancer properties of triazolo-pyridazine derivatives. For instance, compounds with similar scaffolds have demonstrated significant inhibition of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. Specific IC50 values for related compounds have been reported in the low micromolar range against various cancer cell lines .
Antimicrobial Properties
Compounds containing thiazole and triazole rings have shown promising antimicrobial activity. In vitro studies suggest that this compound may exhibit selective toxicity against pathogenic bacteria and fungi. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways .
Case Studies
- Antitumor Efficacy : A study evaluated a series of triazolo-pyridazines for their ability to inhibit tumor growth in xenograft models. The most potent derivatives led to a significant reduction in tumor size compared to controls, highlighting the therapeutic potential of this class of compounds .
- Antimicrobial Screening : Another investigation focused on the antimicrobial activity of related compounds against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, suggesting moderate antibacterial activity .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications to the pyridazine and triazole rings significantly impact biological activity. For example:
| Modification | Effect on Activity |
|---|---|
| Substitution at position 6 of pyridazine | Increased potency against cancer cells |
| Variation in alkyl chain length | Altered pharmacokinetics and bioavailability |
| Presence of electron-withdrawing groups | Enhanced binding affinity to target proteins |
These findings emphasize the importance of structural optimization in developing more effective derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
